1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group and a sulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole depends on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The bromophenyl and sulfonyl groups may enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
- 1-((4-chlorophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- 1-((4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- 1-((4-nitrophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
Comparison: Compared to its analogs, 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole may exhibit different chemical reactivity and biological activity due to the presence of the bromine atom. Bromine is more electronegative than chlorine or methyl groups, which can influence the compound’s electronic properties and interactions with biological targets. Additionally, the sulfonyl group can enhance the compound’s solubility and stability .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQFUAEVZWDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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